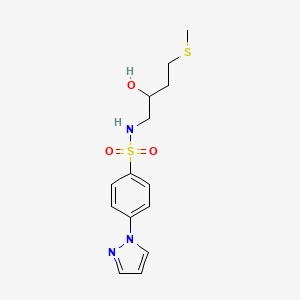

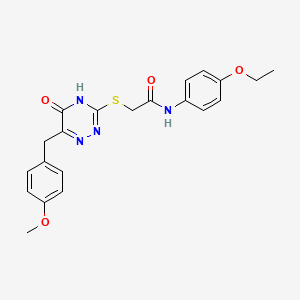

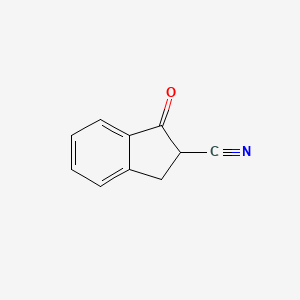

![molecular formula C13H20Cl2N2 B2529432 2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride CAS No. 2172603-13-1](/img/structure/B2529432.png)

2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various diazabicyclooctane derivatives, which are structurally related to the compound . These derivatives are used in a range of synthetic applications due to their unique chemical properties, such as serving as catalysts, protecting groups, and intermediates in organic synthesis .

Synthesis Analysis

The synthesis of diazabicyclooctane derivatives often involves multiple steps, including nitrosation, reduction, cyclodehydration, and further functional group transformations. For example, the synthesis of 5,6-benzo-1,2-diazabicyclo[2.2.2]octane, a related compound, was achieved through a sequence of reactions starting from tetrahydrocinchoninic acid . Similarly, 1,4-diazabicyclo[2.2.2]octane derivatives have been synthesized from N-benzoylpiperazine through a series of intermediates . These methods highlight the versatility of diazabicyclooctane scaffolds in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of diazabicyclooctane derivatives is characterized by a bicyclic ring system containing nitrogen atoms. This structure imparts steric hindrance and basicity, which are exploited in various chemical reactions. For instance, the steric hindrance in DABCO makes it a selective dechloroacetylation reagent, as it can cleave chloroacetyl groups without affecting other ester functions .

Chemical Reactions Analysis

Diazabicyclooctane derivatives participate in a wide array of chemical reactions. They can act as catalysts in multicomponent reactions to synthesize complex molecules like tetrahydrobenzo[b]pyran derivatives . They are also involved in hydrolysis and alcoholysis reactions, as demonstrated by the transformation of 2-amino-9-benzyl-6-chloro-9H-purine in the presence of DABCO . Furthermore, quaternary ammonium salts derived from DABCO can undergo ring-opening reactions with phenols and related nucleophiles to yield piperazine products .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazabicyclooctane derivatives are influenced by their bicyclic structure and the presence of nitrogen atoms. These compounds typically exhibit basicity due to the lone pairs of electrons on the nitrogen atoms, which can participate in nucleophilic reactions. The steric bulk around the nitrogen atoms can also affect the reactivity and selectivity of these compounds in chemical reactions. The solubility and stability of these compounds can vary depending on the substituents attached to the bicyclic framework .

Applications De Recherche Scientifique

Process Development and Scalability

An improved and scalable process for synthesizing substituted diazabicyclooctane analogues has been developed. This process involves the reduction of N-Benzyl-2,5-dicarbethoxy-pyrrolidine, followed by mesylation and cyclization with benzylamine to obtain a diverse scaffold of diazabicyclooctane analogue. This process signifies the adaptability and potential for large-scale production of this compound (Huang & Teng, 2011).

Chemical Reactions and Synthesis

The diazabicyclooctane framework is instrumental in various chemical reactions. For instance, it has been used as a selective dechloroacetylation reagent in carbohydrate synthesis, highlighting its specificity in cleaving chloroacetyl groups in the presence of other ester functions (Lefeber, Kamerling, & Vliegenthart, 2000). Furthermore, it has been employed in the chlorination of 3-arylsydnones to their corresponding 4-chloro derivatives, demonstrating its role as an effective reagent for chlorination reactions (Salmanpoor et al., 2008).

Catalysis and Synthesis of Biologically Active Compounds

The compound has also been used as a catalyst. Silica bonded n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride (SB-DABCO) was used as a catalyst for the efficient synthesis of 4H-benzo[b]pyran derivatives, an important class of biologically active compounds (Hasaninejad et al., 2011). Additionally, new acidic ionic liquids based on diazabicyclooctane were prepared and used to promote the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, further emphasizing its role in synthesizing biologically significant compounds (Shirini, Langarudi, & Daneshvar, 2017).

Propriétés

IUPAC Name |

2-benzyl-2,6-diazabicyclo[3.2.1]octane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.2ClH/c1-2-4-11(5-3-1)10-15-7-6-12-8-13(15)9-14-12;;/h1-5,12-14H,6-10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMSXCUAJCKQPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2CC1NC2)CC3=CC=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

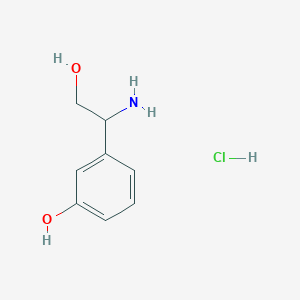

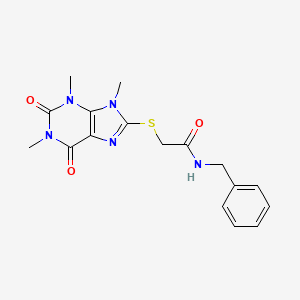

![1-(tert-butyl)-4-(1-(3-(2,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2529350.png)

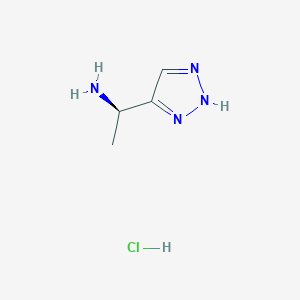

![N-(3-{[2-(3,4-difluorophenyl)-3-(4-methoxyphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2529352.png)

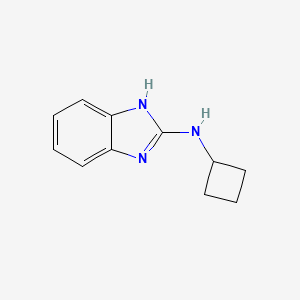

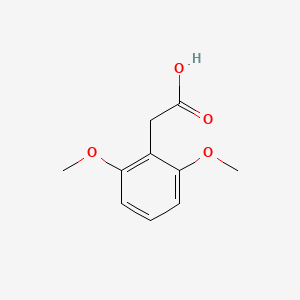

![5-Benzyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529355.png)

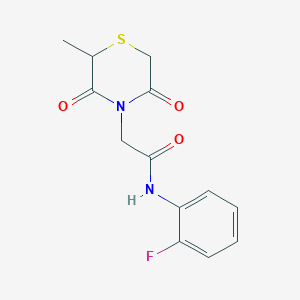

![2,5-dichloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2529358.png)

![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide](/img/structure/B2529367.png)